m-Phenylenediamine

Catalog No.
S560062
CAS No.
108-45-2
M.F
C6H8N2
C6H4(NH2)2
C6H8N2
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Phenylenediamine

CAS Number

108-45-2

Product Name

m-Phenylenediamine

IUPAC Name

benzene-1,3-diamine

Molecular Formula

C6H8N2
C6H4(NH2)2
C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c7-5-2-1-3-6(8)4-5/h1-4H,7-8H2

InChI Key

WZCQRUWWHSTZEM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)N

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
2.20 M
SOL IN WATER, METHANOL, ETHANOL, CHLOROFORM, ACETONE, DIMETHYLFORMAMIDE, METHYL ETHYL KETONE, DIOXANE; SLIGHTLY SOL IN ETHER, CARBON TETRACHLORIDE, ISOPROPANOL, DIBUTYL PHTHALATE. VERY SLIGHTLY SOL IN BENZENE, TOLUENE, XYLENE, BUTANOL.
In water, 2.38X10+5 mg/l at 20 deg
Solubility in water: soluble

Synonyms

1,3-Benzenediamine; m-Phenylenediamine; 1,3-Diaminobenzene; 1,3-Diaminophenylene; 3-Aminoaniline; Developer C; Developer H; Developer M; MPDA; NSC 4776; RT 30H; m-Aminoaniline; m-Benzenediamine; m-Diaminobenzene;

Canonical SMILES

C1=CC(=CC(=C1)N)N
  • Copolyamides: MPD can be co-polymerized with other diamines and diacid chlorides to form copolyamides. These polymers possess tailored properties depending on the starting monomers and have potential applications in engineering plastics, fibers, and membranes .
  • Polyimides: MPD can be used to synthesize polyimides, a class of high-performance polymers known for their excellent thermal stability and mechanical strength. These materials are widely used in aerospace, electronics, and automotive applications due to their unique properties .
  • Conducting Polymers: MPD can be incorporated into the synthesis of conducting polymers, which possess electrical conductivity. Research explores the potential of these materials in organic electronic devices, energy storage, and sensors .

m-Phenylenediamine in Material Science Research

Beyond polymers, m-Phenylenediamine finds applications in various material science research areas:

  • Semiconductor Materials: Studies explore the use of MPD to synthesize semiconducting microparticles with potential applications in electronics and optoelectronic devices .
  • Sorbent Materials: MPD-based materials are being investigated for their ability to absorb various pollutants, including heavy metals and organic contaminants, from water and air. This research holds promise for environmental remediation efforts .
  • Membrane Technology: MPD can be used to modify the properties of membranes used in separation processes, such as reverse osmosis for water purification. Research explores tailoring membrane permeability and selectivity for improved efficiency .

m-Phenylenediamine, also known as 1,3-diaminobenzene or 3-aminophenylamine, is an organic compound with the chemical formula C6H4(NH2)2C_6H_4(NH_2)_2. It is a colorless solid that can appear as needle-like crystals but typically turns red or purple upon exposure to air due to oxidation. This compound is one of three isomers of phenylenediamine, the others being o-phenylenediamine and p-phenylenediamine. m-Phenylenediamine is primarily produced through the hydrogenation of 1,3-dinitrobenzene, which itself is synthesized via the dinitration of benzene .

MPD is considered a skin sensitizer and can cause allergic reactions upon contact. It may also irritate the eyes and respiratory system. MPD has a moderate acute toxicity and should be handled with appropriate personal protective equipment (PPE) [].

Data:

  • LD50 (oral, rat): 805 mg/kg [].
Due to its amine functional groups. It can react with:

  • Acids: Neutralizes acids to form salts.
  • Acid Chlorides and Anhydrides: Undergoes acylation reactions, forming amides.
  • Oxidative Polymerization: Can polymerize in the presence of oxidizing agents, yielding conductive polymers .

For instance, a study highlighted the kinetic behavior of m-phenylenediamine in acylation reactions with benzoic anhydride using microfluidic systems .

m-Phenylenediamine exhibits significant biological activity. It has been noted for its potential toxicity, particularly affecting kidney function and causing methemoglobinemia, a condition where hemoglobin is modified to methemoglobin, reducing oxygen transport in the blood. Symptoms of exposure may include cyanosis (blue discoloration of skin), confusion, and dizziness. Prolonged exposure can lead to severe health complications .

The synthesis of m-phenylenediamine can be achieved through several methods:

  • Hydrogenation of 1,3-Dinitrobenzene: This method involves the reduction of 1,3-dinitrobenzene using hydrogen gas in the presence of a catalyst.
  • Dinitration of Benzene: The precursor 1,3-dinitrobenzene is synthesized by treating benzene with a mixture of nitric and sulfuric acids .
  • Chemical Oxidative Polymerization: This method utilizes aluminum triflate as a co-catalyst for polymerizing m-phenylenediamine into conductive polymers .

m-Phenylenediamine has diverse applications across various industries:

  • Textile Dyes: Used as a coupling agent in hair dyes and textile dyes.
  • Polymers: Integral in producing aramid fibers, epoxy resins, and polyurea elastomers.
  • Adhesives: Acts as an accelerator for adhesive resins.
  • Electronics: Employed in the synthesis of conductive polymers for electronic applications .

Research on m-phenylenediamine interactions includes its reactivity with other chemicals and biological systems. For example, studies have explored its acylation kinetics and polymerization properties under various conditions. Additionally, its potential health impacts necessitate studies on occupational exposure limits and safety measures during handling .

m-Phenylenediamine shares structural similarities with other phenylenediamines but exhibits unique properties due to its specific arrangement of amine groups. Here are some similar compounds:

Compound NameChemical FormulaUnique Properties
o-PhenylenediamineC6H4(NH2)2More reactive than m-phenylenediamine; used in dyes.
p-PhenylenediamineC6H4(NH2)2Less toxic; primarily used in rubber production.
4-Aminobenzoic AcidC7H9NO2Used as a precursor for azo dyes; less toxic.

m-Phenylenediamine's distinct reactivity patterns and health implications set it apart from its isomers, making it particularly valuable in specific industrial applications while also necessitating careful handling due to its toxicity .

Physical Description

1,3-phenylenediamine appears as colorless or white colored needles that turn red or purple in air. Melting point 64-66 C. Density 1.14 g / cm3. Flash point 280 F. May irritate skin and eyes. Toxic by skin absorption, inhalation or ingestion. Used in aramid fiber manufacture, as a polymer additive, dye manufacturing, as a laboratory reagent, and in photography.
DryPowder; OtherSolid; PelletsLargeCrystals, Liquid
WHITE CRYSTALS. TURNS RED ON EXPOSURE TO AIR.
Colorless or white colored needles that turn red or purple in air.

Color/Form

WHITE CRYSTALS BECOMING RED ON EXPOSURE TO AIR
Colorless needles
RHOMBIC CRYSTALS FROM ALCOHOL
COLORLESS RHOMBIC NEEDLES
Dark oxidation products /are/ present in compound exposed to moist air.

XLogP3

-0.3

Boiling Point

540 to 543 °F at 760 mm Hg (NTP, 1992)
285.0 °C
284-287 °C
540-543°F

Flash Point

280 °F (NTP, 1992)
187 °C c.c.
280°F

Vapor Density

3.7 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 3.7
3.7

Density

1.0696 at 136 °F (NTP, 1992)
1.0096 g/cu m at 58 °C
1.14 g/cm³
1.0696 at 136°F

LogP

-0.33 (LogP)
log Kow = -0.33
-0.33

Melting Point

145 to 147 °F (NTP, 1992)
63.5 °C
62-63 °C
145-147°F

UNII

OE624J2447

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

In all experiments concerning the absorption of m-phenylenediamine through the skin, increases in ferrihemoglobin (methemoglobin) concentration of various degrees were observed. ... The delay of the ferrihemoglobin formation /indicates that/ a transformation of the m-phenylenediamine is necessary for ferrihemoglobin formation. ... 6 mg of m-phenylenediamine/kg injected intravenously, ... took more than two hours before the formation of ferrihemoglobin had attained its maximum speed.

Vapor Pressure

1 mm Hg at 211.6 °F ; 0.0018 mm Hg at 77° F (NTP, 1992)
0.00 mmHg
1 MM HG @ 99.8 °C
Vapor pressure, Pa at 99.8 °C: 133
1 mmHg at 211.6°F, 0.0018 mmHg at 77°F

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

m-Phenylenediamine: purity 99.5% minimum /with the following constituents:/ water-insoluble matter, 0.1% maximum; moisture content, 0.1% maximum; moisture content, 0.1% maximum; dinitrobenzene, 0.1% maximum; p-Phenylenediamine, 500 mg/kg maximum; o-Phenylenediamine, 200 mg/kg maximum.
In Japan, m-phenylenediamine is available with a minimum purity of 98.5%. ... Dinitrobenzene and phenylenediamine isomers are /found/ as impurities.

Other CAS

108-45-2
541-69-5

Wikipedia

M-phenylenediamine

Methods of Manufacturing

PREPN: PREPARED BY THE REDUCTION OF M-DINITROBENZENE: KUHN, US PATENT 2,768,209 (1956 TO RINGWOOD); FAUST, J PRAKT CHEM 6, 14 (1958); NEILSON ET AL, J CHEM SOC 1962, 371; TALLEE, PELTIER, COMPT REND 259, 400 (1964).
PREPN: REDUCTION OF META-DINITROBENZENE OR NITROANILINE WITH IRON & HYDROCHLORIC ACID. PURIFIED BY CRYSTALLIZATION.

General Manufacturing Information

All other basic organic chemical manufacturing
Organic fiber manufacturing
Plastic material and resin manufacturing
Synthetic dye and pigment manufacturing
1,3-Benzenediamine: ACTIVE

Analytic Laboratory Methods

. A RAPID COLORIMETRIC METHOD DETERMINING META-PHENYLENEDIAMINE IN AIR REVEALED A SENSITIVITY OF O.6 UG M-PHENYLENEDIAMINE IN SAMPLE VOL.
METHOD TO DETERMINE PRESENCE OF M-PHENYLENEDIAMINE IN WATER IS BY THIN-LAYER CHROMATOGRAPHY.
Ultra-violet spectrophotometry has been used to analyze ... /m-phenylenediamine/ in air by aspiration through ethanol and absorbance measurement.
Paper chromatography, using six different solvent systems and fifteen spray reagents and ultra-violet light, has been used to separate m-phenylenediamine from other aminobenzene derivatives.
For more Analytic Laboratory Methods (Complete) data for 1,3-BENZENEDIAMINE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Aromatic primary amines or compounds yielding them on reduction or hydrolysis can be detected by their color reaction at /a/ pH /of/ 3 with and N-substituted p-aminophenols. ... Sample preparations from tablets ... blood, and urine are described. Beer's law limits, molar absorptivities, and standard deviations are tabulated for 40 pharmaceuticals. ... /Aromatic primary amines/

Storage Conditions

KEEP WELL CLOSED & PROTECTED FROM LIGHT.

Interactions

Paraoxon (diethyl-p-nitrophenylphosphate) is the toxic, but non-mutagenic metabolite of the organophosphorus ester insecticide parathion. ... A mutagenic synergy when paraoxon was incubated with plant activated m-phenylenediamine (mPDA) or with direct acting 2-acetoxyacetylaminofluorene ... and Salmonella typhimurium tester strains /was discovered/. ... /With/ non-toxic concn of plant activated mPDA and paraoxon a 10-fold incr in the mutant yield of S. typhimurium was observed. The mutagenicity of the plant activated mPDA product required that O-acetyltransferase (OAT) be expressed by the S. typhimurium tester strain. However, the paraoxon dependent mutagenic synergy was observed using the direct acting arylamine metabolite, 2AAAF, with strains YG1024, TA98 and TA98/1,8-DNP6 regardless of their OAT activity. This mutagenic synergy is dependent upon the presence of an activated acetylated form of the arylamine. The data presented here demonstrate that this mutagenic synergy is limited to paraoxon and not to the parent compound (parathion) or to a major metabolite of parathion (p-nitrophenol).

Stability Shelf Life

UNSTABLE IN AIR

Dates

Modify: 2023-08-15
Faiella et al. An artificial di-iron oxo-protein with phenol oxidase activity. Nature Chemical Biology, doi: 10.1038/nchembio.257, published online 08 November 2009 http://www.nature.com/naturechemicalbiology
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

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